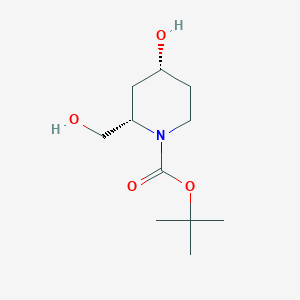
tert-butyl N-(4-aminonaphthalen-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(4-aminonaphthalen-1-yl)carbamate is a chemical compound of the carbamate family, which is composed of a carbamate group and a tert-butyl group. It is an important chemical intermediate that has been used in a wide range of synthetic organic chemistry applications. The carbamate group is an amide group that is composed of a carbonyl group and an amine group, and the tert-butyl group is a hydrocarbon group with three carbon atoms and four hydrogen atoms. This compound has been used in the synthesis of other compounds and has been studied for its potential applications in biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(4-aminonaphthalen-1-yl)carbamate has been studied for its potential applications in biochemistry and pharmacology. It has been used as a starting material in the synthesis of a variety of compounds, including drugs, pesticides, and other biologically active compounds. In addition, this compound has been used in the synthesis of compounds with potential applications in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-aminonaphthalen-1-yl)carbamate is not yet fully understood. However, it is known that this compound can act as an inhibitor of enzymes and can also interfere with the binding of ligands to receptors. In addition, this compound can interact with a variety of cellular components, including proteins, lipids, and nucleic acids.
Biochemical and Physiological Effects
Tert-butyl N-(4-aminonaphthalen-1-yl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, interfere with the binding of ligands to receptors, and interact with a variety of cellular components. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, as well as to have an effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-butyl N-(4-aminonaphthalen-1-yl)carbamate in laboratory experiments has a number of advantages and limitations. The main advantage is that it is relatively easy to synthesize and can be used in a variety of synthetic organic chemistry applications. In addition, this compound has been studied for its potential applications in biochemistry and pharmacology, which makes it a useful tool for research. On the other hand, this compound can be toxic in high concentrations and can be difficult to handle in the laboratory.
Zukünftige Richtungen
The potential future directions for the use of tert-butyl N-(4-aminonaphthalen-1-yl)carbamate are numerous. This compound has the potential to be used in the synthesis of a variety of compounds with potential applications in biochemistry and pharmacology. In addition, this compound could be used in the development of drugs and other compounds with potential therapeutic applications. Furthermore, this compound could be studied further to better understand its mechanism of action and its biochemical and physiological effects. Finally, this compound could be used in the development of new synthetic organic chemistry techniques and processes.
Synthesemethoden
The synthesis of tert-butyl N-(4-aminonaphthalen-1-yl)carbamate is a multi-step process that involves the condensation of 4-aminonaphthalene-1-carbonyl chloride with tert-butyl alcohol in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at a temperature of around 100°C. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and the product is then isolated by filtration and purified by recrystallization.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(4-aminonaphthalen-1-yl)carbamate involves the reaction of tert-butyl carbamate with 4-nitro-1-naphthol, followed by reduction of the nitro group to an amino group and subsequent protection of the amino group with a tert-butyloxycarbonyl (BOC) group. The BOC-protected amine is then reacted with phosgene to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "4-nitro-1-naphthol", "thionyl chloride", "triethylamine", "tert-butylamine", "phosgene" ], "Reaction": [ "1. Dissolve 4-nitro-1-naphthol in thionyl chloride and add triethylamine to form the corresponding 4-nitro-1-naphtholate salt.", "2. Add tert-butyl carbamate to the reaction mixture and stir at room temperature for several hours.", "3. Filter the reaction mixture and wash the solid with diethyl ether to obtain the crude product.", "4. Dissolve the crude product in ethanol and add palladium on carbon as a catalyst.", "5. Hydrogenate the reaction mixture under a hydrogen atmosphere to reduce the nitro group to an amino group.", "6. Protect the amino group with tert-butyloxycarbonyl (BOC) by adding BOC anhydride and triethylamine to the reaction mixture.", "7. Purify the BOC-protected amine by column chromatography.", "8. Dissolve the BOC-protected amine in anhydrous dichloromethane and add phosgene to the reaction mixture.", "9. Stir the reaction mixture at room temperature for several hours to form tert-butyl N-(4-aminonaphthalen-1-yl)carbamate.", "10. Purify the final product by column chromatography and recrystallization." ] } | |
CAS-Nummer |
2254492-16-3 |
Produktname |
tert-butyl N-(4-aminonaphthalen-1-yl)carbamate |
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



